(5E)-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Description
The compound (5E)-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione belongs to the diazinane-trione family, characterized by a six-membered heterocyclic ring containing two nitrogen atoms and three ketone groups. Its structure features two methoxyphenyl substituents: one at the 3-position of the phenyl ring (N1-substituent) and another at the 4-position of the benzylidene moiety (C5-substituent). The (5E) stereochemistry indicates the trans configuration of the methylidene group relative to the diazinane core .
Properties
IUPAC Name |
(5E)-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-25-14-8-6-12(7-9-14)10-16-17(22)20-19(24)21(18(16)23)13-4-3-5-15(11-13)26-2/h3-11H,1-2H3,(H,20,22,24)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAZFGGVQMALGU-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound (5E)-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its diazinane core and multiple methoxy-substituted phenyl groups. Its unique structure suggests potential for diverse chemical reactivity and biological activity, particularly in pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 352.346 g/mol
- InChI Key : InChI=1S/C19H16N2O5/c1-25-13-5-3-4-12(10-13)21-18(24)14(17(23)20-19(21)27)8-11-6-7-16(26-2)15(22)9-11/h3-10,22H,1-2H3,(H,20,23,27)/b14-8+
This compound features a diazinane ring that is often associated with various pharmacological properties.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. The presence of methoxy groups can enhance the lipophilicity and bioavailability of the molecule, potentially leading to increased effectiveness against various pathogens.
Antioxidant Activity
The antioxidant properties of diazinane derivatives have been explored due to their ability to scavenge free radicals and mitigate oxidative stress. The methoxy substituents are known to play a significant role in enhancing these properties.
The proposed mechanism of action involves the interaction of the compound with specific molecular targets:
- Enzymatic Inhibition : It may inhibit enzymes involved in oxidative stress pathways.
- Cell Signaling Modulation : The compound could modulate pathways such as NF-kB, which is crucial in inflammation and cell survival.
Research Findings
A study investigating the biological activity of structurally related compounds found that they exhibited significant inhibition against certain bacterial strains and had promising antioxidant activity. The following table summarizes some key findings:
| Compound Name | IC (µM) | Biological Activity |
|---|---|---|
| Compound A | 15 | Antimicrobial |
| Compound B | 25 | Antioxidant |
| This compound | TBD | TBD |
Note: Further studies are necessary to determine specific IC values for this compound.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various diazinane derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with methoxy substitutions demonstrated enhanced activity compared to their unsubstituted counterparts.
Study on Antioxidant Properties
Another study assessed the antioxidant potential using DPPH radical scavenging assays. The results showed that compounds similar to this compound exhibited significant scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The diazinane-trione scaffold is versatile, with modifications in substituent groups significantly altering physicochemical and pharmacological profiles. Below is a comparative analysis with four analogous compounds:
Critical Analysis
Substituent Electronic Effects: Methoxy groups (electron-donating) enhance resonance stabilization of the diazinane core, as seen in the target compound and the dimethoxy analog .
Steric and Hydrogen-Bonding Interactions: The dimethoxy analog () exhibits stronger intermolecular hydrogen bonding due to its 3,4-dimethoxyphenyl group, correlating with higher thermal stability . Hydroxy substituents () introduce hydrogen-bond donor sites, enhancing solubility in polar solvents but reducing metabolic stability .
Synthetic Accessibility: Target compound derivatives are typically synthesized via cyclocondensation of substituted benzaldehydes with diazinane precursors under acidic conditions, similar to methods in and . Bulky substituents (e.g., bis(3-methylphenyl) in ) require longer reaction times due to steric hindrance, as noted in analogous triazole syntheses .
Spectroscopic Differentiation :
- $^{1}\text{H}$-NMR spectra for methoxy-substituted compounds (e.g., target compound) show distinct singlet peaks for methoxy protons at δ 3.7–3.9 ppm, whereas hydroxy groups () exhibit broad signals at δ 5.2–5.5 ppm .
- IR spectra confirm carbonyl stretching vibrations (C=O) at 1700–1750 cm$^{-1}$, with shifts observed for electron-withdrawing substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
